![molecular formula C33H35N5O3S B2437662 N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide CAS No. 1102368-60-4](/img/structure/B2437662.png)
N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
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Description
N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide is a useful research compound. Its molecular formula is C33H35N5O3S and its molecular weight is 581.74. The purity is usually 95%.
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Scientific Research Applications
Macromolecular Interaction and Metabolism
Macromolecular Adduct Formation and Metabolism The compound N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide shares structural similarities with heterocyclic amines like MeIQx and PhIP. These amines are known to form adducts with DNA and proteins, suggesting a potential for complex macromolecular interactions. Studies using accelerator mass spectrometry (AMS) have shown that protein and DNA adduct levels in rodents are dose-dependent and that the adduct levels in human tissues are generally greater than in rodents administered equivalent doses. This indicates a potential for similar macromolecular interactions in humans and the importance of considering human-specific responses in risk assessments of such compounds (Turteltaub et al., 1999).
Pharmacokinetics
Clinical Pharmacokinetics and Pharmacodynamics Another aspect of scientific research applications involves the understanding of a compound's pharmacokinetics and pharmacodynamics. Although not directly related to N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide, studies on similar compounds like AG337, a nonclassical inhibitor of thymidylate synthase, provide insights into how such compounds can be studied for their metabolic pathways, distribution, and clearance rates in the human body. These studies highlight the importance of achieving therapeutic plasma concentrations without acute toxicity and how such compounds can interact with enzymes like TS (Rafi et al., 1995).
Potential Diagnostic Applications
Radioligand for AMPA Receptors Research into compounds structurally similar to N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide has also explored potential diagnostic applications. For instance, [11C]HMS011, a radiolabeled derivative of perampanel (an antiepileptic drug acting on AMPA receptors), has been studied as a potential PET ligand. Although it showed some specific binding in the human cortex, its suitability for practical AMPA receptor PET imaging was limited due to small dynamic range and metabolite interference in the brain (Takahata et al., 2017).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O3S/c1-3-22-14-16-24(17-15-22)35-31(40)28(4-2)42-33-37-26-13-9-8-12-25(26)30-36-27(32(41)38(30)33)18-19-29(39)34-21-20-23-10-6-5-7-11-23/h5-17,27-28H,3-4,18-21H2,1-2H3,(H,34,39)(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMWJWVVMDHMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
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